Technical Documentation Center

(2-Fluorocyclohexyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Fluorocyclohexyl)methanol
  • CAS: 1206675-26-4

Core Science & Biosynthesis

Foundational

Conformational Analysis of (2-Fluorocyclohexyl)methanol Isomers: A Guide to Stereoelectronic Control and Intramolecular Interactions

An In-Depth Technical Guide for Drug Development Professionals Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the true impact of fluorine extends beyond simple substitution; its unique electronic properties introduce profound stereoelectronic effects that dictate molecular conformation—the three-dimensional shape a molecule adopts in space. This guide provides an in-depth analysis of the conformational landscape of (2-Fluorocyclohexyl)methanol isomers, a model system that encapsulates the critical interplay between steric demands, stereoelectronic effects, and intramolecular hydrogen bonding. For researchers in drug development, a deep understanding of these principles is not merely academic; it is essential for rational drug design, enabling the prediction and control of a molecule's shape to optimize its interaction with biological targets.

Introduction: Why Conformation Matters

A molecule's biological activity is inextricably linked to its three-dimensional structure. The specific arrangement of functional groups in space determines how a drug candidate fits into a protein's binding pocket, its ability to cross cell membranes, and its susceptibility to metabolic enzymes. The cyclohexane ring is a common scaffold in medicinal chemistry, and its conformational preferences are well-studied.[3][4] However, when substituted with highly electronegative atoms like fluorine and functional groups capable of hydrogen bonding, such as a hydroxymethyl group, the analysis becomes significantly more complex.

This guide will deconstruct the forces governing the conformational equilibrium in the stereoisomers of (2-Fluorocyclohexyl)methanol. We will explore how the subtle balance between steric hindrance, the powerful gauche and pseudo-anomeric effects induced by fluorine, and the potential for intramolecular O-H···F hydrogen bonding can be dissected and quantified.[5][6][7] We will provide not just the theoretical underpinnings but also field-proven experimental and computational protocols to empower researchers to perform this critical analysis in their own work.

The Stereoisomers of (2-Fluorocyclohexyl)methanol

As a 1,2-disubstituted cyclohexane, (2-Fluorocyclohexyl)methanol exists as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • Trans Isomers: (1R,2R) and (1S,2S)

  • Cis Isomers: (1R,2S) and (1S,2R)

Each of these isomers undergoes rapid ring inversion at room temperature, establishing an equilibrium between two distinct chair conformations. The challenge and objective of conformational analysis are to determine which of these two chair conformations is more stable for each isomer and to quantify the energy difference between them.

For example, the trans-(1R,2R) isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The cis-(1R,2S) isomer interconverts between an axial-equatorial (a,e) and an equatorial-axial (e,a) conformation. The relative stability of these conformers is dictated by the factors discussed below.

Foundational Principles Governing Conformational Preference

Steric Effects: The A-Value Concept

The simplest factor to consider is steric bulk. In a monosubstituted cyclohexane, the substituent prefers the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[4][8] The energy difference between the axial and equatorial conformer is known as the conformational free energy or "A-value".

  • Hydroxymethyl group (-CH₂OH): A-value is ~1.7 kcal/mol.

  • Fluorine (-F): A-value is significantly smaller, ~0.25-0.35 kcal/mol.[9]

Based on sterics alone, the -CH₂OH group has a much stronger preference for the equatorial position than the small fluorine atom. However, as we will see, stereoelectronic and other non-covalent interactions can easily override this simple steric argument.[9][10]

Stereoelectronic Effects of Fluorine

Fluorine's high electronegativity and small size create unique stereoelectronic interactions that are critical to understanding its conformational influence.[9][11]

  • Gauche Effect: This effect describes the tendency of vicinal electronegative substituents to prefer a gauche (~60° dihedral angle) rather than an anti (180°) orientation.[6][7] In the context of our cyclohexane ring, this means that a conformation placing the C-F and C-C(H₂OH) bonds in a gauche relationship (as they are in the diequatorial conformer of the trans isomer) may be electronically stabilized. This stabilization arises from a favorable hyperconjugative interaction, specifically the donation of electron density from a C-H or C-C σ bonding orbital into the low-lying C-F σ* antibonding orbital (σ → σ*).[7][12]

  • Pseudo-Anomeric Effects: In systems where an electronegative atom is placed on a cyclohexane ring, counter-intuitive axial preferences can emerge.[13][14] This is often due to stabilizing electrostatic interactions between polarized axial C-H bonds and an axial electronegative substituent, or hyperconjugative donation from lone pairs into adjacent antibonding orbitals. For (2-Fluorocyclohexyl)methanol, an interaction between the oxygen lone pairs and the C-F σ* orbital (nₒ → σ*CF) could stabilize conformations where these orbitals are anti-periplanar, potentially favoring an axial fluorine.

The Role of Intramolecular Hydrogen Bonding (IMHB)

The potential for a hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F) is a paramount consideration. Such an interaction can significantly stabilize a conformer where these groups are in close proximity.

  • In the trans-isomer , an IMHB is only possible in the diequatorial (e,e) conformer .

  • In the cis-isomer , an IMHB is possible in the conformer where the hydroxyl group is equatorial and the fluorine is axial (e,a) .

The existence and strength of this bond are highly debated and context-dependent.[5][15] While fluorine is a poor hydrogen bond acceptor in intermolecular contexts, intramolecularly, the entropic benefit can make even a weak interaction conformationally decisive. Experimental evidence from IR and NMR spectroscopy is required to confirm its presence.[5][16]

Methodologies for Conformational Analysis

A robust conformational analysis integrates both experimental and computational techniques. The diagram below outlines a comprehensive workflow.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Conclusion syn Synthesize & Isolate cis/trans Isomers nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, VT-NMR) syn->nmr ir FT-IR Spectroscopy (Dilute Solution) syn->ir conf_search Conformational Search (MMFF/UFF) syn->conf_search integrate Synthesize Data nmr->integrate nmr->integrate J-couplings NOEs Chem Shifts ir->integrate ir->integrate O-H Stretch Freq. (Free vs. H-bonded) dft DFT Optimization & Freq. (e.g., M06-2X/aug-cc-pVTZ) conf_search->dft nbo NBO / QTAIM Analysis dft->nbo dft->integrate dft->integrate Relative Energies (ΔG) Geometries nbo->integrate nbo->integrate Hyperconjugation H-Bond Energy conclusion Determine Conformational Preference & ΔG integrate->conclusion

Caption: Comprehensive workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for determining conformer populations in solution.

Objective: To determine the mole fraction of each chair conformer at equilibrium by analyzing ³J coupling constants and chemical shifts.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a ~10 mg/mL solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent is critical, as polarity can influence conformational equilibria.[10][14] Comparing results in different solvents provides insight into dipole moment effects.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals for H1 and H2 (the protons on the carbons bearing the substituents).

  • Analysis of Coupling Constants: The key parameter is the vicinal coupling constant between adjacent axial-axial protons (³Jₐₐ), which is typically large (10-13 Hz), versus axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings, which are small (2-5 Hz).

    • For the proton at C1 (CH-CH₂OH), a large coupling constant to one of the C2 protons indicates it is axial.

    • For the proton at C2 (CH-F), a large coupling to the C1 proton indicates it is axial.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum. The vicinal H-F coupling constants (³J_HF) are also stereospecific. Large ³J_HF values (~20-40 Hz) are typically observed for an anti-periplanar (axial-axial) arrangement of H and F, while smaller values (~5-15 Hz) are seen for gauche (axial-equatorial or equatorial-equatorial) arrangements.

  • Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire spectra at a range of temperatures (e.g., from room temperature down to -80 °C).[10] At low temperatures, the ring inversion may become slow enough on the NMR timescale to observe separate signals for each conformer, allowing for direct integration and calculation of the equilibrium constant (K_eq) and ΔG.

    • ΔG = -RT ln(K_eq)[3]

Experimental Protocol: FT-IR Spectroscopy

Infrared (IR) spectroscopy is the definitive method for detecting intramolecular hydrogen bonding.

Objective: To identify the presence of an O-H···F hydrogen bond.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of very dilute solutions (e.g., 0.1 to 10 mM) of the isomer in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄ or hexane). Dilution is critical to minimize intermolecular hydrogen bonding.[5]

  • Acquisition: Acquire the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).

  • Analysis:

    • A sharp band around 3620-3640 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) O-H stretch.

    • A broader band at a lower frequency (e.g., 3580-3610 cm⁻¹) , whose relative intensity is independent of concentration, is strong evidence for an intramolecular O-H···F hydrogen bond.[5]

Computational Chemistry Protocol

Computational modeling provides invaluable insight into the energies and geometries of the conformers, and helps to rationalize the experimental findings.

Objective: To calculate the relative free energies (ΔG) of the conformers and to analyze the electronic interactions that stabilize them.

Step-by-Step Protocol:

  • Initial Structure Generation: Build the initial 3D structures for all possible chair conformers of the isomer of interest.

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to ensure all low-energy minima are identified.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization on each identified conformer using a higher level of theory. Density Functional Theory (DFT) is well-suited for this. A functional like M06-2X is often recommended for systems with significant non-covalent interactions.

    • Use a basis set that can accurately describe fluorine and potential hydrogen bonding, such as aug-cc-pVTZ .[9][10]

    • Include a solvent model (e.g., IEFPCM) to match the experimental conditions.[9]

    • Follow the optimization with a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermal corrections for calculating the Gibbs free energy (G).

  • Energy Analysis: Calculate the relative free energy (ΔG) between the conformers. A positive value indicates the diaxial form is the major conformer.[9]

  • Advanced Analysis (NBO/QTAIM):

    • Perform a Natural Bond Orbital (NBO) analysis on the optimized geometries. This will quantify hyperconjugative interactions (e.g., σ → σ, n → σ) and provide a second-order perturbation theory estimate of their stabilization energy.[5][13]

    • A Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify and characterize the O-H···F interaction by locating a bond critical point (BCP) between the H and F atoms.

Data Synthesis and Interpretation: A Case Study

Let's consider the hypothetical results for the trans-(1R,2R) isomer.

Data PointConformer 1: Diequatorial (e,e)Conformer 2: Diaxial (a,a)Interpretation
¹H NMR (³J_H1,H2) 4.5 Hz11.2 HzThe observed coupling is 5.1 Hz, suggesting the (e,e) conformer is dominant.
¹⁹F NMR (³J_H2,F) 12.0 Hz38.5 HzThe observed coupling is 14.3 Hz, confirming the (e,e) predominance.
IR (O-H Stretch) Observed at 3605 cm⁻¹ (concentration-independent)N/AStrong evidence for an intramolecular O-H···F hydrogen bond stabilizing the (e,e) conformer.
DFT (ΔG, gas phase) 0 kcal/mol (Reference)+1.5 kcal/molThe (e,e) conformer is significantly more stable.
NBO Analysis E(2) for nₒ → σCF = 0.8 kcal/molE(2) for σCH → σCF = 2.1 kcal/molWhile the (a,a) conformer shows strong hyperconjugation, it's not enough to overcome other factors.

The conformational equilibrium can be visualized as follows:

Caption: Conformational equilibrium of a trans isomer. (Note: Placeholder images used)

Conclusion

The conformational analysis of (2-Fluorocyclohexyl)methanol isomers is a nuanced task that requires a multi-faceted approach. Simple predictions based on steric A-values are insufficient and often incorrect. The conformational preference is a delicate balance governed by:

  • Steric Strain: Primarily the avoidance of 1,3-diaxial interactions, especially for the larger -CH₂OH group.

  • Stereoelectronic Effects: The fluorine gauche effect and other hyperconjugative interactions play a significant role in stabilizing specific rotamers.[7]

  • Intramolecular Hydrogen Bonding: The presence or absence of an O-H···F bond can be the decisive factor, capable of locking the molecule into a conformation that might otherwise be sterically or electronically unfavorable.[5][15]

For drug development professionals, mastering these concepts and techniques is crucial. It allows for the rational design of molecules where the conformation is controlled, leading to improved potency, selectivity, and pharmacokinetic properties. By integrating high-resolution NMR, sensitive IR spectroscopy, and powerful computational modeling, researchers can build a complete and accurate picture of the conformational landscape, transforming molecular design from an art into a predictive science.

References

  • Solha, D. C., Viesser, R. V., & Tormena, C. F. (n.d.). Is the intramolecular hydrogen bonding responsible for the conformational preference of trans-2-fluorocyclohexanol? prp-unicamp. Retrieved from [Link]

  • Piscelli, B., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52). Available at: [Link]

  • Wiberg, K. B., & Rablen, P. R. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 70(21), 8459–8463. Available at: [Link]

  • Sloop, J. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Spassov, S. L., et al. (1968). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Substituted 1,1-Difluorocyclohexanes. Journal of the American Chemical Society, 90(24), 6877–6883. Available at: [Link]

  • Wiberg, K. B., et al. (2005). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 70(23), 9472–9479. Available at: [Link]

  • LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Grygorenko, O., et al. (2020). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol and cis‐2‐fluorocyclohexanol. ResearchGate. Available at: [Link]

  • Alabugin, I. V. (2025). An anomalous effect of fluorine on the conformational equilibrium of 2-fluorocyclohexane-1,3-dione. ResearchGate. Available at: [Link]

  • Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 4203–4207. Available at: [Link]

  • OCER. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube. Available at: [Link]

  • Jefford, C. W., Hill, D., & Ramey, K. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]

  • Tadayon, S., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2816–2822. Available at: [Link]

  • Linclau, B., et al. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 89(6), 3624–3634. Available at: [Link]

  • Gilmour, R. (2016). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. Available at: [Link]

  • Piscelli, B., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ResearchGate. Available at: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]

  • Wier, K., et al. (2025). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. Available at: [Link]

  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available at: [Link]

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal, 22(39), 13650-13658. Available at: [Link]

  • Petrosyan, A., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Stereoisomerism. Retrieved from [Link]

  • Basso, E. A., et al. (2011). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of Organic Chemistry, 76(1), 145-154. Available at: [Link]

  • Linclau, B., et al. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 55(44), 13783–13787. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved from [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556. Available at: [Link]

  • Tormena, C. F., et al. (2025). Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared. ResearchGate. Available at: [Link]

  • Raines, R. T., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). 3.7. Conformational analysis. In Organic Chemistry I: An open textbook. Available at: [Link]

  • Walsh Medical Media. (2022). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Available at: [Link]

  • Bachrach, S. M. (2019). The Conformational Preferences of Polychlorocyclohexanes. New Journal of Chemistry, 43(45), 17799-17805. Available at: [Link]

  • Berger, R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7596. Available at: [Link]

  • Abraham, R. J., et al. (1994). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2022). Compounds of Fluorine. Available at: [Link]

  • House, J. E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34791–34798. Available at: [Link]

  • Bennet, A. J., & Prakash, G. K. S. (2012). From secondary alcohols to tertiary fluoro substituents: A simple route to hydroxymethyl branched sugars with a fluorine substituent at the branching point. ResearchGate. Available at: [Link]

Sources

Exploratory

Stereochemistry and 3D structure of (2-Fluorocyclohexyl)methanol

Stereochemical Architecture and 3D Conformational Dynamics of (2-Fluorocyclohexyl)methanol: A Mechanistic and Methodological Guide In modern drug development, the strategic incorporation of fluorine into alicyclic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Architecture and 3D Conformational Dynamics of (2-Fluorocyclohexyl)methanol: A Mechanistic and Methodological Guide

In modern drug development, the strategic incorporation of fluorine into alicyclic systems is a highly refined tactic used to modulate lipophilicity, metabolic stability, and target-binding thermodynamics. However, fluorine is not merely a passive metabolic shield. Due to its extreme electronegativity and tightly held lone electron pairs, fluorine exerts profound stereoelectronic effects that actively dictate the 3D topology of the molecule[1].

(2-Fluorocyclohexyl)methanol serves as a highly instructive scaffold. By positioning a highly electronegative fluorine atom adjacent to a hydrogen-bond donating/accepting hydroxymethyl group (-CH₂OH), the molecule's conformational landscape becomes a delicate interplay of hyperconjugation, electrostatic polarization, and intramolecular hydrogen bonding (IMHB)[2]. Understanding this system provides researchers with a predictive framework for designing conformationally restricted bioactive molecules.

Stereochemical Framework

(2-Fluorocyclohexyl)methanol possesses two contiguous stereocenters at C1 and C2, yielding two distinct diastereomeric pairs:

  • The trans-diastereomer (1R,2R and 1S,2S): The substituents are situated on opposite faces of the cyclohexane ring.

  • The cis-diastereomer (1R,2S and 1S,2R): The substituents are situated on the same face of the ring.

Unlike rigid bicyclic scaffolds, the cyclohexane ring undergoes rapid chair-to-chair inversion at ambient temperatures. The time-averaged 3D structure—and consequently the molecule's pharmacological profile—is dictated by the thermodynamic equilibrium of these chair conformers[3].

Causality in 3D Conformational Equilibria

The conformational preference of (2-Fluorocyclohexyl)methanol cannot be predicted by classical steric bulk alone. As a Senior Application Scientist, I approach this by evaluating three competing physical forces:

  • The Fluorine Gauche Effect: In 1,2-disubstituted systems containing highly electronegative atoms, the gauche (60° dihedral) conformation is often preferred over the sterically less hindered anti (180°) conformation. This counterintuitive stabilization is driven by σCH​→σCF∗​ hyperconjugation and favorable electrostatic polarization[4].

  • Intramolecular Hydrogen Bonding (IMHB): The flexible hydroxymethyl group can act as a hydrogen bond donor to the fluorine acceptor. This OH···F interaction forms a stabilizing pseudo-ring, but its formation is strictly dependent on the spatial proximity allowed by specific chair conformers[5].

  • 1,3-Diaxial Repulsion: The classical steric penalty incurred when substituents occupy axial positions, clashing with co-facial axial protons.

In the trans-isomer , the diequatorial (e,e) conformer is overwhelmingly favored. It perfectly aligns the substituents to benefit from the Fluorine Gauche Effect, allows for robust OH···F IMHB, and entirely avoids 1,3-diaxial clashes. The diaxial (a,a) conformer is thermodynamically inaccessible. In the cis-isomer , the system is forced into an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. Here, the equilibrium is highly sensitive to the solvent environment, as polar solvents can disrupt the IMHB, shifting the dominant conformer[3].

ConformationalEquilibrium TransEE trans-(e,e) Conformer Highly Favored TransAA trans-(a,a) Conformer Disfavored TransEE->TransAA Chair Flip (ΔG > 2 kcal/mol) CisAE cis-(a,e) Conformer Solvent Dependent CisEA cis-(e,a) Conformer Solvent Dependent CisAE->CisEA Chair Flip (ΔG ~ 0.5 kcal/mol) IMHB Intramolecular H-Bonding (OH...F Interaction) IMHB->TransEE Gauche Fluorine Gauche Effect (σ_CH -> σ*_CF) Gauche->TransEE Steric 1,3-Diaxial Repulsion (Steric Clash) Steric->TransAA

Fig 1. Conformational equilibrium and stereoelectronic drivers in (2-Fluorocyclohexyl)methanol.

Experimental Workflows for Conformational Elucidation

To rigorously define the 3D structure of such flexible molecules, one must employ a self-validating system that cross-references macroscopic spectroscopic observables with microscopic thermodynamic calculations.

Protocol A: Variable-Temperature NMR Spectroscopic Elucidation

Causality: NMR coupling constants ( 3J ) are highly sensitive to dihedral angles via the Karplus relationship. By manipulating the temperature and solvent, we can freeze chair flips and isolate specific stereoelectronic interactions.

  • Solvent Selection: Prepare 15 mM solutions of the analyte in two contrasting solvents: non-polar C6​D12​ (to preserve and observe IMHB) and polar, protic CD3​OD (to disrupt IMHB via competitive solvent hydrogen bonding)[3].

  • Data Acquisition: Acquire 1D 1 H, 19 F, and 2D NOESY spectra at 298 K and 193 K. Low-temperature acquisition slows the chair-to-chair inversion on the NMR timescale, resolving distinct signals for individual conformers.

  • Internal Validation (Self-Validating Step): Before analyzing the substituents, extract the 3JH,H​ coupling constants for the remote ring protons (e.g., H4 and H5). An observed 3Ja,a​ value of 10–12 Hz confirms the absolute integrity of the cyclohexane chair. If this value drops, the ring is distorting into a twist-boat, and standard axial/equatorial assumptions are invalidated.

  • Stereochemical Assignment: Extract 3JH1,H2​ and 3JH1,F2​ . A large 3JH1,H2​ (~11 Hz) indicates an antiperiplanar relationship of the protons, confirming the substituents are diequatorial (e,e).

Protocol B: Computational Thermodynamic Validation

Causality: Experimental NMR provides time-averaged populations; Density Functional Theory (DFT) provides the underlying energetic rationale and isolates specific orbital interactions.

  • Conformational Search: Execute a molecular mechanics (OPLS4) search to generate all possible rotamers of the hydroxymethyl group for both the cis and trans chair forms.

  • Geometry Optimization: Optimize geometries using the M06-2X functional with a 6-311+G(d,p) basis set. Crucial choice: M06-2X is specifically parameterized to capture non-covalent interactions like dispersion forces and IMHB[2]. Apply an implicit Solvation Model based on Density (SMD) matching the NMR solvents.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energies ( E(2) ) for the σCH​→σCF∗​ interactions, directly quantifying the strength of the Fluorine Gauche Effect[1].

Workflow cluster_NMR NMR Spectroscopic Validation cluster_Comp Computational Thermodynamics Sample 1. Sample Preparation (Non-polar vs Polar Solvents) NMR1 2. Variable Temp 1D NMR (Extract 3J_HH and 3J_HF) Sample->NMR1 Comp1 4. DFT Geometry Optimization (M06-2X / SMD Solvation) Sample->Comp1 NMR2 3. 2D NOESY/HOESY (Map Spatial Proximities) NMR1->NMR2 DataSync 6. Data Integration & Population Deconvolution NMR2->DataSync Comp2 5. NBO Analysis (Quantify Hyperconjugation) Comp1->Comp2 Comp2->DataSync

Fig 2. Integrated experimental and computational workflow for conformational elucidation.

Quantitative Data Summaries

The successful execution of the protocols above yields diagnostic data that unambiguously defines the 3D structure. Table 1 outlines the theoretical NMR coupling constants used to identify the specific conformers, serving as a rapid reference guide for spectroscopists.

Table 1: Diagnostic NMR Coupling Constants for Conformational Assignment | Conformer | Substituent Positions | H1 Position | H2 Position | 3JH1,H2​ (Hz) | 3JH1,F2​ (Hz) | | :--- | :--- | :--- | :--- | :--- | :--- | | trans-(e,e) | -CH₂OH (eq), -F (eq) | Axial | Axial | 10.0 - 12.0 | 5.0 - 10.0 | | trans-(a,a) | -CH₂OH (ax), -F (ax) | Equatorial | Equatorial | 2.0 - 4.0 | 5.0 - 10.0 | | cis-(a,e) | -CH₂OH (ax), -F (eq) | Equatorial | Axial | 3.0 - 5.0 | 5.0 - 10.0 | | cis-(e,a) | -CH₂OH (eq), -F (ax) | Axial | Equatorial | 3.0 - 5.0 | 15.0 - 25.0 |

Table 2 highlights the thermodynamic parameters derived from DFT calculations, illustrating why the trans-(e,e) conformer completely dominates its equilibrium, whereas the cis conformers exist in a delicate, solvent-dependent balance.

Table 2: DFT-Calculated Thermodynamic Parameters (Gas Phase / Non-Polar Media) | Conformer | Relative Energy ( ΔG , kcal/mol) | Major Stabilizing Interaction | Dipole Moment ( μ , Debye) | | :--- | :--- | :--- | :--- | | trans-(e,e) | 0.00 (Global Minimum) | OH···F IMHB & Gauche Effect | ~2.1 | | trans-(a,a) | +2.50 to +3.10 | None (Severe Steric Clash) | ~1.4 | | cis-(e,a) | +0.40 to +0.80 | Gauche Effect | ~2.8 | | cis-(a,e) | +0.60 to +1.10 | OH···F IMHB | ~2.5 |

Conclusion

The 3D structure of (2-Fluorocyclohexyl)methanol is not a static entity but a dynamic system governed by the precise orchestration of stereoelectronic effects. By utilizing a self-validating methodology that pairs variable-temperature NMR with high-level DFT calculations, researchers can accurately map the conformational landscape. Mastering these principles allows drug development professionals to leverage the fluorine gauche effect and intramolecular hydrogen bonding to design highly specific, conformationally locked therapeutics.

References

1.[2] Title: Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The Fluoropropanol Motif Source: Semantic Scholar URL: 2

2.[4] Title: The Gauche Effect in XCH2CH2X Revisited Source: ResearchGate URL: 4

3.[5] Title: Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates Source: University of Southampton URL: 5

4.[3] Title: Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations Source: ACS Publications URL: 3

5.[1] Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study Source: ACS Publications URL: 1

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicity Profile of (2-Fluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Fluorocyclohexyl)methanol, with CAS Number 1206675-26-4, is a fluorinated aliphatic alcohol.[1][2] Its structural features, a cyclohexane ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorocyclohexyl)methanol, with CAS Number 1206675-26-4, is a fluorinated aliphatic alcohol.[1][2] Its structural features, a cyclohexane ring bearing both a hydroxymethyl and a fluorine substituent, make it a valuable building block in medicinal chemistry and materials science. The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, a thorough understanding of the safety and toxicity profile of (2-Fluorocyclohexyl)methanol is paramount for its safe handling and for predicting the toxicological properties of its derivatives.

This technical guide provides a comprehensive overview of the available safety data and a predictive toxicity profile for (2-Fluorocyclohexyl)methanol. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from its Globally Harmonized System (GHS) classification and draws upon data from structurally related compounds to provide a robust assessment for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2-Fluorocyclohexyl)methanol is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Table 1: Physicochemical Properties of (2-Fluorocyclohexyl)methanol

PropertyValueSource
CAS Number 1206675-26-4[1][2]
Molecular Formula C7H13FO[2]
Molecular Weight 132.18 g/mol [4]
Boiling Point 187.08 °C (Predicted)[5]
Density 1.019 g/cm³ (Predicted)[5]
Appearance Colorless liquid (presumed, based on analogous compounds)N/A
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.N/A

Hazard Identification and GHS Classification

(2-Fluorocyclohexyl)methanol has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute toxicity, skin and eye irritation, and specific target organ toxicity.[1]

GHS Hazard Pictogram:

Signal Word: Warning[1]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[6]

The following DOT script visualizes the relationship between the identified hazards and the corresponding routes of exposure.

GHS_Hazards cluster_exposure Routes of Exposure cluster_hazards GHS Hazards Oral Oral Acute Toxicity Acute Toxicity Oral->Acute Toxicity Dermal Dermal Dermal->Acute Toxicity Skin Irritation Skin Irritation Dermal->Skin Irritation Inhalation Inhalation Inhalation->Acute Toxicity Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Eye Irritation Eye Irritation

Caption: GHS Hazards and Routes of Exposure for (2-Fluorocyclohexyl)methanol.

Safe Handling and Storage

Given the GHS classification, stringent safety precautions are necessary when handling (2-Fluorocyclohexyl)methanol.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to prevent eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or apron are essential to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Handling Procedures:

  • Avoid all direct contact with the substance.

  • Do not breathe vapors or mists.

  • Ensure adequate ventilation.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from strong oxidizing agents.[8]

Toxicity Profile

The toxicity profile of (2-Fluorocyclohexyl)methanol is based on its GHS classification and data from structurally similar compounds.

Acute Toxicity

The compound is classified as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes of exposure.[1] This indicates that it is harmful by all three routes. While specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are not available for (2-Fluorocyclohexyl)methanol, this classification suggests that acute exposure can lead to significant adverse health effects, and potentially death at higher doses.

Skin and Eye Irritation

(2-Fluorocyclohexyl)methanol is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1] Direct contact with the skin is likely to cause redness, inflammation, and pain.[6] Contact with the eyes can result in more severe damage, including pain, redness, and potential impairment of vision.[6]

Specific Target Organ Toxicity (Single Exposure)

The classification of "Specific Target Organ Toxicity - Single Exposure, Category 3" with the hazard statement "May cause respiratory irritation" indicates that inhalation of vapors or mists can lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.[6]

Predictive Toxicology: Chronic Exposure, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

In the absence of specific data for (2-Fluorocyclohexyl)methanol, a predictive assessment based on related compounds is necessary.

  • Chronic Toxicity: Chronic exposure to cyclohexane and its derivatives has been associated with effects on the liver and kidneys in animal studies.[9][10] Therefore, repeated exposure to (2-Fluorocyclohexyl)methanol could potentially lead to target organ damage, and further investigation is warranted.

  • Mutagenicity: Many halogenated hydrocarbons have been shown to have mutagenic potential.[11] An Ames test would be the initial in vitro screen to assess the mutagenic potential of this compound.

  • Carcinogenicity: The carcinogenic potential of (2-Fluorocyclohexyl)methanol is unknown. Some halogenated hydrocarbons are known carcinogens.[12] Long-term carcinogenicity bioassays in rodents would be required for a definitive assessment.

  • Reproductive and Developmental Toxicity: Certain halogenated hydrocarbons can have adverse effects on the reproductive system.[13] A reproduction/developmental toxicity screening study would be necessary to evaluate the potential for such effects.

The following DOT script illustrates the logical flow for a comprehensive toxicological evaluation.

Toxicity_Evaluation Physicochemical Properties Physicochemical Properties Acute Toxicity Testing Acute Toxicity Testing Physicochemical Properties->Acute Toxicity Testing Skin & Eye Irritation Testing Skin & Eye Irritation Testing Acute Toxicity Testing->Skin & Eye Irritation Testing Mutagenicity Testing (Ames) Mutagenicity Testing (Ames) Skin & Eye Irritation Testing->Mutagenicity Testing (Ames) Sub-chronic Toxicity Testing Sub-chronic Toxicity Testing Mutagenicity Testing (Ames)->Sub-chronic Toxicity Testing Chronic Toxicity & Carcinogenicity Testing Chronic Toxicity & Carcinogenicity Testing Sub-chronic Toxicity Testing->Chronic Toxicity & Carcinogenicity Testing Reproductive & Developmental Toxicity Testing Reproductive & Developmental Toxicity Testing Sub-chronic Toxicity Testing->Reproductive & Developmental Toxicity Testing

Caption: Tiered approach to comprehensive toxicological evaluation.

Experimental Protocols for Toxicity Assessment

The following are standardized, step-by-step methodologies for key toxicity assessments based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
  • Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single sex (preferably females).

  • Housing and Fasting: House animals individually and fast overnight prior to dosing (withholding food but not water).

  • Dose Administration: Administer (2-Fluorocyclohexyl)methanol orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).

  • Sighting Study: Begin with a sighting study to determine the appropriate starting dose for the main study.

  • Main Study: Dose a group of at least 5 animals at the selected starting dose.

  • Observation: Observe animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality.

  • Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The study allows for the classification of the substance into a GHS category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
  • Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.

  • Test Substance Application: Apply a small volume (e.g., 10-25 µL) of undiluted (2-Fluorocyclohexyl)methanol to the surface of the RhE tissue.

  • Exposure Period: Expose the tissue to the test substance for a defined period (e.g., 15-60 minutes).

  • Post-Exposure Incubation: After exposure, rinse the tissue and incubate it for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Determine the viability of the tissue using a quantitative method, typically the MTT assay, which measures mitochondrial activity.

  • Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is a skin irritant.[14]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Test Procedure (Plate Incorporation Method):

    • Mix the test substance at various concentrations, the bacterial culture, and (if used) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate.

  • Endpoint: A dose-related increase in the number of revertant colonies compared to a negative control indicates a positive mutagenic response.

Conclusion

(2-Fluorocyclohexyl)methanol is a chemical that requires careful handling due to its acute toxicity and irritant properties. While a complete toxicological profile is not yet available, the existing GHS classification provides a strong basis for implementing appropriate safety measures in a research setting. For drug development professionals, the predictive toxicological assessment highlights the need for further studies, particularly regarding chronic toxicity, mutagenicity, and reproductive effects, before this compound or its derivatives can be advanced into preclinical and clinical development. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a comprehensive risk assessment.

References

  • Cooper, R. L., et al. (2006). A proposed framework for the development of a screening assay for developmental neurotoxicity. Toxicological Sciences, 94(1), 17-27.
  • European Chemicals Agency (ECHA). (n.d.). Classification and Labelling (C&L) Inventory.
  • Kreckmann, K. H., et al. (2000). Two-generation reproduction and developmental neurotoxicity study of cyclohexane in rats. Drug and Chemical Toxicology, 23(4), 513-537.[9]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • NextSDS. (n.d.). (2-fluorocyclohexyl)methanol — Chemical Substance Information. Retrieved March 27, 2026, from [Link][1]

  • OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][15][16]

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2009). Test No. 436: Acute Inhalation Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][17][18][19]

  • OECD. (2018). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2020). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2021). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • PubChem. (n.d.). Cyclohexanemethanol. Retrieved March 27, 2026, from [Link][6]

  • PubChem. (n.d.). [(1S,3R)-3-fluorocyclohexyl]methanol. Retrieved March 27, 2026, from [Link][4]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Cyclohexane. [Link][20]

  • Yasugi, I., et al. (1994). A sister chromatid exchange study of workers exposed to cyclohexane. Industrial Health, 32(4), 215-223.[9]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Catalytic Enantioselective Synthesis of (2-Fluorocyclohexyl)methanol

Abstract This application note provides a comprehensive guide to the catalytic enantioselective synthesis of (2-Fluorocyclohexyl)methanol, a valuable chiral building block for pharmaceutical and agrochemical research. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the catalytic enantioselective synthesis of (2-Fluorocyclohexyl)methanol, a valuable chiral building block for pharmaceutical and agrochemical research. The protocol herein details a robust and highly selective method centered around the asymmetric reduction of a 2-fluorocyclohexyl ketone precursor, leveraging the power of biocatalysis to achieve high enantiopurity. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this fluorinated chiral alcohol into their synthetic programs. We will delve into the mechanistic underpinnings of the enzymatic reduction, provide a detailed step-by-step experimental protocol, and present data on expected yields and enantioselectivities.

Introduction: The Significance of Fluorinated Chiral Alcohols

The introduction of fluorine into organic molecules can have a profound impact on their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Consequently, fluorinated organic compounds are of significant interest in medicinal chemistry.[2] Chiral alcohols, in turn, are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[3][4] The combination of these two features in molecules like (2-Fluorocyclohexyl)methanol creates a high-value synthetic intermediate with considerable potential for the development of novel therapeutics. The precise stereochemical control during synthesis is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5]

This guide focuses on a biocatalytic approach, which offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a favorable environmental profile.[3]

Strategic Approach: Enantioselective Biocatalytic Reduction

The chosen synthetic strategy involves the asymmetric reduction of a prochiral ketone, 1-(2-fluorocyclohexyl)ethan-1-one, to the corresponding chiral alcohol, (2-Fluorocyclohexyl)methanol. This transformation is catalyzed by a ketoreductase (KRED) enzyme, which utilizes a nicotinamide cofactor (e.g., NADPH) as the hydride source.

The rationale for this approach is rooted in the well-established ability of ketoreductases to catalyze the reduction of a wide range of carbonyl compounds with high stereoselectivity, yielding chiral alcohols.[3][4] The enzyme's chiral active site creates a diastereomeric transition state with the substrate, favoring the formation of one enantiomer over the other.

graph "Biocatalytic_Reduction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Precursor Synthesis"; bgcolor="#F1F3F4"; "Start" [label="2-Fluorocyclohexanecarboxylic Acid"]; "Step1" [label="Acylation"]; "Ketone" [label="1-(2-fluorocyclohexyl)ethan-1-one"]; "Start" -> "Step1" [label="e.g., MeLi or similar"]; "Step1" -> "Ketone"; }

subgraph "cluster_1" { label = "Enantioselective Reduction"; bgcolor="#E8F0FE"; "Enzyme" [label="Ketoreductase (KRED) \n+ Cofactor (NADPH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction" [label="Asymmetric Reduction"]; "Alcohol" [label="(R)- or (S)-(2-Fluorocyclohexyl)methanol"]; "Ketone" -> "Reduction"; "Enzyme" -> "Reduction"; "Reduction" -> "Alcohol"; }

subgraph "cluster_2" { label = "Analysis & Purification"; bgcolor="#F1F3F4"; "Workup" [label="Extraction & \nPurification"]; "Analysis" [label="Chiral HPLC/GC \nfor ee determination"]; "Alcohol" -> "Workup"; "Workup" -> "Analysis"; } }

Figure 1: Overall workflow for the synthesis of (2-Fluorocyclohexyl)methanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (2-Fluorocyclohexyl)methanol on a 1 mmol scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2-fluorocyclohexyl)ethan-1-one≥95%Commercially availableSubstrate
Ketoreductase (KRED)Screening kit or specific enzymeVariouse.g., from Codexis, Johnson Matthey
NADP⁺≥98%Sigma-Aldrich or similarCofactor
Glucose Dehydrogenase (GDH)Sigma-Aldrich or similarFor cofactor regeneration
D-GlucoseReagent gradeFisher Scientific or similarCo-substrate for regeneration
Potassium Phosphate BufferpH 7.0, 100 mMPrepared in-house
Isopropanol (IPA)HPLC gradeVWR or similarCo-solvent and for workup
Ethyl AcetateACS gradeFisher Scientific or similarExtraction solvent
Anhydrous Magnesium SulfateReagent gradeAcros Organics or similarDrying agent
Equipment
  • Magnetic stirrer with stir bars

  • pH meter

  • Incubator shaker or temperature-controlled water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chiral HPLC or GC system for enantiomeric excess (ee) determination

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • In a 50 mL Erlenmeyer flask, prepare the aqueous buffer solution by dissolving the appropriate amount of KRED (typically 5-10 mg), NADP⁺ (2 mg, ~2.6 µmol), and Glucose Dehydrogenase (10 mg) in 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose (200 mg, 1.1 mmol) to the buffer solution and stir until fully dissolved. This will serve as the cofactor regeneration system.

  • In a separate vial, dissolve 1-(2-fluorocyclohexyl)ethan-1-one (144.2 mg, 1 mmol) in 2 mL of isopropanol.

Step 2: Biocatalytic Reduction

  • Place the flask containing the enzyme and buffer solution in an incubator shaker or water bath set to 30 °C and allow it to equilibrate for 10 minutes.

  • Add the substrate solution dropwise to the enzyme solution with gentle stirring.

  • Seal the flask and incubate at 30 °C with shaking (around 200 rpm) for 24-48 hours.

Step 3: Reaction Monitoring

  • The progress of the reaction can be monitored by taking small aliquots (e.g., 100 µL) from the reaction mixture at different time points.

  • Extract the aliquot with an equal volume of ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and analyze by TLC or GC-MS to determine the conversion of the starting material.

Step 4: Work-up and Purification

  • Once the reaction has reached completion (as determined by the monitoring in Step 3), add an equal volume of ethyl acetate (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2-Fluorocyclohexyl)methanol.

Characterization and Enantioselectivity Analysis

The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based column).

  • Expected Yield: 75-95%

  • Expected Enantiomeric Excess: >95% ee

Mechanistic Insights: The Role of the Enzyme

The high enantioselectivity of the biocatalytic reduction is a direct result of the enzyme's three-dimensional structure. The active site of the ketoreductase creates a chiral environment that preferentially binds one of the two prochiral faces of the ketone's carbonyl group to the NADPH cofactor for hydride delivery.

digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"E_NADP" [label="KRED-NADPH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Ketone", shape=ellipse]; "Complex" [label="[KRED-NADPH-Ketone] \n(Ternary Complex)"]; "Product_Complex" [label="[KRED-NADP+-Alcohol]"]; "E_NAD" [label="KRED-NADP+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Chiral Alcohol", shape=ellipse];

"E_NADP" -> "Complex" [label="Substrate Binding"]; "Substrate" -> "Complex"; "Complex" -> "Product_Complex" [label="Hydride Transfer"]; "Product_Complex" -> "E_NAD" [label="Product Release"]; "Product_Complex" -> "Product";

subgraph "cluster_regeneration" { label = "Cofactor Regeneration"; bgcolor="#FBBC05"; "GDH" [label="Glucose Dehydrogenase (GDH)"]; "Glucose" [label="Glucose"]; "Gluconolactone" [label="Gluconolactone"];

} }

Figure 2: Simplified catalytic cycle of the ketoreductase with cofactor regeneration.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider adding more of the cofactor regeneration system (GDH and glucose) or increasing the enzyme loading. Ensure the pH of the buffer is optimal for the chosen KRED.

  • Low Enantioselectivity: The choice of ketoreductase is critical. It is highly recommended to perform an initial screen of a KRED enzyme panel to identify the optimal catalyst for the desired enantiomer and substrate. The co-solvent (isopropanol) concentration can also influence enantioselectivity and should be optimized (typically 5-20% v/v).

  • Enzyme Inhibition: High substrate concentrations can sometimes lead to substrate or product inhibition. A fed-batch approach, where the substrate is added gradually over time, can mitigate this issue.

Conclusion

The biocatalytic protocol outlined in this application note provides a highly efficient and selective method for the synthesis of enantiopure (2-Fluorocyclohexyl)methanol. This approach leverages the inherent selectivity of ketoreductase enzymes to produce a valuable chiral building block for drug discovery and development. The mild reaction conditions and high selectivity make this method an attractive alternative to traditional chemical syntheses.

References

  • Molecules. 2018 Sep; 23(9): 2251.

  • Org. Biomol. Chem., 2023, 21, 3735-3755.

  • Molecules. 2018 Sep 4;23(9):2251.

  • Request PDF.

  • J Org Chem. 2007 Jan 5;72(1):216-25.

  • ACS Cent Sci. 2018 Aug 22; 4(8): 1045–1053.

  • Org. Biomol. Chem., 2016,14, 8819-8835.

  • Beilstein J Org Chem. 2017; 13: 790–796.

  • Org. Lett., 2007, 9, 2625-2628.

  • ResearchGate.

  • ChemRxiv. 14 June 2024.

  • Research and Reviews: Journal of Pharmaceutical Analysis.

  • Molecules. 2022 Oct; 27(19): 6638.

  • Biomolecules. 2013, 3, 741-777.

  • Angew Chem Int Ed Engl. 2015 Jan 7;54(2):446-56.

  • Beilstein J Org Chem. 2025; 21: 659–669.

  • Chem Rev. 2013 May 8; 113(5): 3656–3742.

  • Beilstein J Org Chem. 2025 Mar 21;21:659-669.

  • Harvard DASH.

  • Molecules. 2022 Jul; 27(14): 4595.

Sources

Application

Incorporating (2-Fluorocyclohexyl)methanol into peptide mimetics

Application Note: Strategic Incorporation of (2-Fluorocyclohexyl)methanol into Peptidomimetics for Enhanced Conformational Rigidity and Metabolic Stability Executive Summary & Mechanistic Framework The integration of flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of (2-Fluorocyclohexyl)methanol into Peptidomimetics for Enhanced Conformational Rigidity and Metabolic Stability

Executive Summary & Mechanistic Framework

The integration of fluorine into peptide backbones and side chains has fundamentally revolutionized the design of peptidomimetics. Among the emerging class of fluorinated alicyclic building blocks, (2-fluorocyclohexyl)methanol (CAS: 1206675-26-4) serves as a highly versatile and structurally impactful synthon.

As a Senior Application Scientist, I emphasize that the decision to incorporate a (2-fluorocyclohexyl) moiety is rarely just about increasing lipophilicity; it is a calculated exercise in stereoelectronic control. Fluorine is the most electronegative element (Pauling scale 3.98), and its strong affinity for electrons compels it to form extremely stable, polar covalent bonds[1]. When integrated into a cyclohexane ring, the highly polarized C–F bond induces a gauche effect and specific hyperconjugative interactions[2]. This effectively restricts the rotational freedom of the ring, locking it into a predictable conformation[3].

By paying the entropic "flexibility penalty" upfront, the resulting peptidomimetic achieves higher target receptor affinity[4]. Furthermore, the dense electron cloud of the fluorine atom shields the molecule from fleeting dipoles in solution—a phenomenon known as the "superhydrophobic effect"—which drives favorable phase separation, enhances membrane permeability, and protects adjacent peptide bonds from proteolytic degradation[1].

Mechanistic Logic of Fluorine Substitution

To understand the causality behind selecting (2-fluorocyclohexyl)methanol, we must map how atomic-level modifications cascade into macroscopic pharmacokinetic benefits.

Logic N1 High Electronegativity (Pauling 3.98) N2 C-F Bond Polarization N1->N2 N3 Gauche Effect & Hyperconjugation N2->N3 N4 Conformational Rigidity (Restricted Dihedrals) N3->N4 N5 Proteolytic Stability & Receptor Affinity N4->N5

Caption: Mechanistic pathway of fluorine-induced stereoelectronic effects in peptidomimetics.

Quantitative Profiling: Physicochemical Impact

The table below summarizes the aggregated trends in physicochemical properties when transitioning from a native alicyclic system to a fluorinated analog[5].

Physicochemical PropertyCyclohexylmethanol (Baseline)(2-Fluorocyclohexyl)methanol (Target)4,4-Difluorocyclohexyl (Reference)
Electronegativity (Pauling) 2.55 (Carbon)3.98 (Fluorine)[1]3.98 (Fluorine)
Conformational Rigidity Highly flexible chair flipRestricted (Gauche effect)[2]Highly restricted[4]
Lipophilicity (LogP Trend) BaselineIncreased (Superhydrophobic effect)[1]Significantly Increased[5]
Metabolic Stability Susceptible to P450 oxidationHigh resistance at C2High resistance at C4[4]

Validated Methodologies: Synthesis and Incorporation

Working with fluorinated cycloalkanes requires precise reagent selection. The primary synthetic risk when functionalizing (2-fluorocyclohexyl)methanol is the unintended E2 elimination of hydrogen fluoride (HF) under harsh basic conditions, which yields an unwanted cyclohexene derivative. The following workflows are designed as self-validating systems to ensure structural integrity.

Workflow A (2-Fluorocyclohexyl)methanol Starting Material B TEMPO/BAIB Oxidation (Mild, Prevents HF Elimination) A->B C (2-Fluorocyclohexyl)carboxylic Acid Intermediate B->C D HATU/DIPEA Coupling (Overcomes Steric Bulk) C->D E Fluorinated Peptidomimetic Target Compound D->E

Caption: Synthetic workflow for incorporating (2-fluorocyclohexyl)methanol into peptides.

Protocol 1: Mild Oxidation to (2-Fluorocyclohexyl)carboxylic Acid

Causality: To attach this building block to the N-terminus of a peptide, the alcohol must be oxidized to a carboxylic acid. Harsh oxidants (e.g., Jones reagent) can trigger defluorination. We utilize TEMPO/BAIB, which operates at room temperature under mildly acidic/neutral conditions, preserving the delicate C–F bond.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of (2-fluorocyclohexyl)methanol in a 1:1 mixture of Acetonitrile and Water (0.2 M concentration).

  • Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to the stirring solution.

  • Slowly add 2.2 eq of BAIB [Bis(acetoxy)iodo]benzene in portions over 30 minutes to prevent thermal spiking.

  • Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (IPC): Pull a 50 µL reaction aliquot, dilute in CDCl3, and perform a rapid 19F NMR scan. The preservation of the C–F bond is confirmed by a distinct multiplet at approximately -170 to -190 ppm[3]. The absence of this peak, coupled with new vinylic protons in the 1H NMR (~5.5 ppm), immediately alerts the scientist to unwanted dehydrohalogenation.

  • Quench with saturated aqueous Na2S2O3, extract with Ethyl Acetate, and concentrate in vacuo to yield the carboxylic acid intermediate.

Protocol 2: Sterically Hindered Amide Coupling (N-Terminal Capping)

Causality: The secondary alicyclic nature of the (2-fluorocyclohexyl) moiety introduces significant steric hindrance. Standard coupling reagents (like EDC/HOBt) often fail or result in epimerization. HATU is deployed due to its superior reactivity, driven by the neighboring group effect of the nitrogen atom in the azabenzotriazole ring.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of the synthesized (2-fluorocyclohexyl)carboxylic acid and 1.0 eq of the resin-bound peptide (free N-terminus) in anhydrous DMF.

  • Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) dropwise. Note: If the specific stereoisomer is highly prone to elimination, substitute DIPEA with the less nucleophilic 2,4,6-collidine.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Cleave a micro-aliquot of the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour.

  • Self-Validation Checkpoint (IPC): Analyze the cleaved aliquot via LC-MS. The desired peptidomimetic must show the exact [M+H]+ mass. Critically, screen for an [M-20]+ peak. The presence of [M-20]+ indicates the loss of HF during the basic coupling conditions. If detected, the coupling base must be immediately adjusted.

Analytical Characterization: 19F NMR as a Conformational Reporter

Beyond its pharmacokinetic benefits, the incorporated fluorine atom serves as an exquisite, non-invasive reporter for structural biology. Because Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and no background signal in native biological systems, it provides highly sensitive readouts of peptide conformation[3]. Following the successful synthesis of the peptidomimetic, 19F NMR can be utilized to monitor real-time protein-protein interactions and folding dynamics, as the chemical shift of the fluorine atom is highly responsive to changes in its microenvironment[2].

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment, acs.org,
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry, acs.org,
  • 2-{amino}-2-(4,4-difluorocyclohexyl)acetic acid, evitachem.com,

  • gem‐Difluoro‐3‐azabicyclo[3.n.

Sources

Method

Scale-up synthesis methods for (2-Fluorocyclohexyl)methanol production

An Application Note and Protocol for the Scale-Up Synthesis of (2-Fluorocyclohexyl)methanol Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (2-Fluorocyclohexyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of (2-Fluorocyclohexyl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (2-Fluorocyclohexyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a reliable two-step process commencing with the esterification of 2-fluorocyclohexanecarboxylic acid, followed by the selective reduction of the resulting ester. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, safety considerations, and a discussion of the chemical principles underpinning the synthetic strategy.

Introduction and Strategic Analysis

The synthesis of monofluorinated aliphatic rings like (2-Fluorocyclohexyl)methanol presents unique challenges. The goal is to introduce a single fluorine atom with high regioselectivity and then perform subsequent transformations without compromising the C-F bond. While several theoretical pathways exist, for a scalable, safe, and economically viable process, the most effective strategy involves the reduction of a readily available, fluorinated precursor.

We will focus on a two-step approach starting from 2-fluorocyclohexanecarboxylic acid[3], a commercially available starting material. This strategy offers several advantages for scale-up:

  • High Regioselectivity: The fluorine position is pre-defined in the starting material, avoiding complex and potentially low-yielding fluorination reactions on a pre-existing alcohol.

  • Robust Reactions: The chosen reactions, esterification and ester reduction, are well-understood, high-yielding, and generally scalable transformations in organic synthesis.

  • Milder Reagents: By converting the carboxylic acid to an ester, we can utilize milder and safer reducing agents like sodium borohydride, avoiding the handling of more pyrophoric reagents such as lithium aluminum hydride (LiAlH₄) on a large scale.

An alternative industrial-scale approach involves the direct catalytic hydrogenation of a corresponding fluorinated aromatic precursor.[4] This method is highly atom-economical but often requires specialized high-pressure reactors and precious metal catalysts (e.g., Rhodium-based), which may not be accessible in all laboratory settings.[4]

Recommended Synthetic Pathway Overview

The selected pathway involves two primary chemical transformations:

  • Fischer Esterification: Conversion of 2-fluorocyclohexanecarboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.

  • Ester Reduction: Selective reduction of the methyl 2-fluorocyclohexanoate intermediate to the target primary alcohol, (2-Fluorocyclohexyl)methanol, using sodium borohydride.

G cluster_0 Synthetic Workflow A 2-Fluorocyclohexanecarboxylic Acid B Methyl 2-Fluorocyclohexanoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Crude (2-Fluorocyclohexyl)methanol B->C Step 2: Reduction (NaBH₄, EtOH) D Purified Product C->D Purification (Distillation/Chromatography)

Caption: High-level workflow for the synthesis of (2-Fluorocyclohexyl)methanol.

Detailed Experimental Protocols

PART A: Step 1 - Esterification of 2-Fluorocyclohexanecarboxylic Acid

Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial preparatory step. Carboxylic acids are generally resistant to reduction by mild hydrides like NaBH₄. The ester functional group is significantly more susceptible to nucleophilic attack by the borohydride, allowing for a selective and high-yielding reduction under safer, more manageable conditions. Fischer esterification is a classic, equilibrium-driven process that uses an excess of the alcohol (methanol) to drive the reaction to completion.[5]

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Scale: 10g)Moles (mmol)
2-Fluorocyclohexanecarboxylic Acid146.16-10.0 g68.4
Methanol (MeOH)32.040.792150 mL-
Sulfuric Acid (H₂SO₄, conc.)98.081.841.0 mL~18.4
Saturated Sodium Bicarbonate (aq)--200 mL-
Brine--100 mL-
Diethyl Ether (Et₂O)74.120.713300 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~10 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorocyclohexanecarboxylic acid (10.0 g, 68.4 mmol) and methanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid. (Caution: CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield methyl 2-fluorocyclohexanoate as a crude oil. The product is often of sufficient purity for the next step. Expected Yield: >90%.

PART B: Step 2 - Reduction to (2-Fluorocyclohexyl)methanol

Rationale: This step employs sodium borohydride (NaBH₄), a selective reducing agent for aldehydes, ketones, and, under these conditions, esters.[6] It is preferred for its ease of handling compared to more powerful and hazardous hydrides. Ethanol serves as a protic solvent that both dissolves the reactants and participates in the reaction mechanism by protonating the intermediate alkoxide species.[7]

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (from Step 1)Moles (mmol)
Methyl 2-Fluorocyclohexanoate160.18~1.08~10.4 g~65.0
Ethanol (EtOH), 200 Proof46.070.789200 mL-
Sodium Borohydride (NaBH₄)37.83-4.9 g130.0
Water (H₂O)18.021.00100 mL-
Hydrochloric Acid (1 M HCl)--As needed-
Ethyl Acetate (EtOAc)88.110.902300 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~10 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude methyl 2-fluorocyclohexanoate (~10.4 g, ~65.0 mmol) in ethanol (200 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (4.9 g, 130.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ester.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding water (100 mL) at 0°C. Adjust the pH to ~7 with 1 M HCl.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the crude (2-Fluorocyclohexyl)methanol. Expected Yield: 80-90%.

G cluster_1 Reduction Mechanism Ester R-C(=O)OR' Intermediate [R-CH(O⁻)-OR'] Ester->Intermediate 1. Hydride Attack Hydride BH₄⁻ Aldehyde R-C(=O)H Intermediate->Aldehyde 2. Elimination of ⁻OR' Alkoxide R-CH₂(O⁻) Aldehyde->Alkoxide 3. Second Hydride Attack Alcohol R-CH₂OH Alkoxide->Alcohol 4. Protonation (from solvent)

Caption: Simplified mechanism for the reduction of an ester to a primary alcohol.

Purification and Characterization

For scale-up applications, purification of the final product is critical.

  • Fractional Distillation: (2-Fluorocyclohexyl)methanol is a liquid, making vacuum distillation an excellent method for purification on a multi-gram to kilogram scale. This technique effectively removes non-volatile impurities and any remaining high-boiling point solvents.

  • Column Chromatography: For achieving very high purity (>99%) on smaller scales, silica gel chromatography using a hexane/ethyl acetate eluent system is effective.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the cyclohexyl ring protons and the CH₂OH group. The proton geminal to the fluorine will exhibit a large doublet of triplets splitting pattern.

  • ¹⁹F NMR: A single resonance confirming the presence of the C-F bond.

  • ¹³C NMR: Signals for the seven distinct carbons, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant.

  • GC-MS: To confirm the molecular weight (m/z) and assess the purity of the sample.

Safety and Handling

Handling the reagents for this synthesis requires adherence to strict safety protocols.

  • Flammable Solvents: Diethyl ether, ethanol, methanol, and ethyl acetate are highly flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: While less reactive than LiAlH₄, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.

  • Fluorinated Compounds: While (2-Fluorocyclohexyl)methanol itself is not acutely toxic, all fluorinated organic compounds should be handled with care. The primary safety concern in fluorination chemistry often relates to the fluorinating agents themselves, which can be highly toxic and corrosive.[8] Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • BenchChem (2025). Application Notes and Protocols for Handling Gaseous Fluorinating Agents.
  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Fluorination.
  • Gribble, A. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Purdue University Environmental Health and Safety. Fluorine.
  • Fülöp, F. et al. (2014). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Linclau, B. et al. (2020). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. Chemistry – A European Journal. Available at: [Link]

  • Solvay. Organic Fluorinated Compounds. Solvay Brochure.
  • PubChem. 2-Fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of (6-Fluoronaphthalen-2-yl)methanol.
  • University of Liverpool. (2018). Methanol as hydrogen source: transfer hydrogenation of aromatic aldehydes with a rhodacycle.
  • SciELO México. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • A.H. Lundberg Systems Limited. (2012). METHANOL PURIFICATION SYSTEM. TAPPI PEERS Conference.
  • Royal Society of Chemistry. (2021). Fluorometric trace methanol detection in ethanol and isopropanol in a water medium for application in alcoholic beverages and hand sanitizers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing catalyst loading in (2-Fluorocyclohexyl)methanol preparation

Welcome to the Technical Support Center for Advanced Catalysis . This portal is designed for researchers and drug development professionals optimizing the synthesis of (2-fluorocyclohexyl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalysis . This portal is designed for researchers and drug development professionals optimizing the synthesis of (2-fluorocyclohexyl)methanol.

Synthesizing this fluorinated cyclic alcohol typically involves the catalytic hydrogenation of 2-fluorobenzyl alcohol. However, researchers frequently encounter severe catalyst deactivation, historically necessitating uneconomical catalyst loadings (>5 mol%). This guide dissects the mechanistic root causes of these failures and provides validated, low-loading protocols to achieve high-yielding, chemoselective reductions.

Mechanistic Insights: The Catalyst Poisoning Paradigm

To reduce catalyst loading, we must first understand why the catalyst fails. The hydrogenation of 2-fluorobenzyl alcohol is hindered by two competing, destructive pathways:

  • Ortho-Fluorine Chelation: The fluorine atom acts as a potent electron donor. In the confined geometry of the ortho-position, it coordinates tightly with transition metal centers (e.g., Co, Ni, Pd). This forms a stable chelate that blocks active coordination sites, drastically diminishing reactivity and deactivating the catalyst[1][2].

  • Hydrodefluorination (C-F Cleavage): A competing side-reaction where the C-F bond undergoes oxidative addition, yielding cyclohexylmethanol and trace hydrofluoric acid (HF)[3]. Even at <1% conversion to this byproduct, the generated HF irreversibly etches silica supports and permanently poisons the metal center[3][4].

Pathway SM 2-Fluorobenzyl Alcohol (Substrate) Cat Transition Metal Catalyst (e.g., Co, Pd, Rh) SM->Cat Adsorption Poison Catalyst Poisoning (F-Coordination) Cat->Poison Ortho-F Chelation (High Loading Required) Product (2-Fluorocyclohexyl)methanol (Desired Product) Cat->Product Selective Hydrogenation (Rh-Pd/C or scCO2) Byproduct Cyclohexylmethanol + HF (Hydrodefluorination) Cat->Byproduct C-F Cleavage (Polar Solvents) Byproduct->Poison HF Etching

Fig 1. Competing pathways in 2-fluorobenzyl alcohol hydrogenation and catalyst poisoning mechanisms.

Troubleshooting Guide & Diagnostics

Issue: The reaction stalls at 15–20% conversion despite high hydrogen pressure.

  • Root Cause: Substrate-induced catalyst poisoning. The -F functionality is coordinating to the homogeneous or heterogeneous metal center[1].

  • Intervention: Shift from monometallic to bimetallic synergistic systems. Utilizing a Rh-Pd/C bimetallic catalyst allows the Pd/C to act as a "hydrogen reservoir." Through hydrogen spillover, the Rh active sites are continuously flushed, preventing the stable coordination of the fluorinated species and allowing Rh loadings to drop to 0.2 mol%[5][6].

Issue: GC-MS analysis shows high levels of cyclohexylmethanol (loss of the fluorine atom).

  • Root Cause: The use of polar solvents (e.g., ethanol, methanol) stabilizes the highly polarized transition state required for C-F bond oxidative addition, accelerating hydrodefluorination.

  • Intervention: Switch to a strictly hydrophobic reaction medium. Utilizing supercritical carbon dioxide (scCO2) or non-polar hydrocarbons (n-heptane) destabilizes the C-F cleavage transition state, preserving the fluorine atom[3][4].

Issue: Catalyst cannot be recycled; activity drops to zero on the second run.

  • Root Cause: Trace HF generation from micro-levels of hydrodefluorination has etched the catalyst support or irreversibly bound the metal.

  • Intervention: Introduce an insoluble HF scavenger, such as Calcium Oxide (CaO), into the reaction mixture. CaO traps trace HF as inert CaF2, protecting the catalyst architecture[3].

Comparative Catalyst Performance Data

The following table summarizes the quantitative impact of catalyst selection and solvent environment on loading requirements and overall yield.

Catalyst SystemLoading (mol%)SolventAdditiveYield (%)Primary Issue Addressed
Standard Pd/C5.0 - 10.0EtOHNone< 20%Baseline (Severe Poisoning)
Co-PNP Pincer5.0THFBase19%F-Coordination Deactivation[1]
Rh-Pd/C Bimetallic0.2 (Rh) / 1.0 (Pd)iPrOHNone> 95%Synergistic H-Spillover[5]
Rh@Si-Dec1.0scCO2None92%Hydrodefluorination[4]
Rh NPs / SiO₂1.0 - 5.0n-HeptaneCaO> 90%HF-Induced Etching[3]

Validated Low-Loading Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., suppression of C-F cleavage) is actively monitored.

Protocol A: Ultra-Low Loading Bimetallic Hydrogenation (Ambient Pressure)

Mechanism: Exploits Pd-to-Rh hydrogen spillover to prevent F-chelation.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction flask with 2-fluorobenzyl alcohol (10.0 mmol).

  • Catalyst Loading: Add 1.0 mol% of 5% Pd/C and 0.2 mol% of [Rh(nbd)Cl]₂ (nbd = norbornadiene)[5][6].

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous isopropanol.

  • Reaction: Purge the flask with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature (25 °C) for 36 hours[5].

  • Self-Validation Checkpoint: At 12 hours, withdraw a 50 µL aliquot. Analyze via GC-FID. Validation criteria: The ratio of (2-fluorocyclohexyl)methanol to cyclohexylmethanol must be >99:1. A lower ratio indicates poor H-spillover, likely due to poisoned Pd/C.

  • Workup: Filter the suspension through a pad of Celite to recover the Rh-Pd/C catalyst (which can be recycled up to four times)[5]. Evaporate the solvent to yield the product.

Protocol B: Hydrophobic Matrix Hydrogenation (High Pressure)

Mechanism: Utilizes non-polar environments to destabilize the C-F cleavage transition state.

  • Preparation: Charge a high-pressure stainless steel autoclave with 2-fluorobenzyl alcohol (10.0 mmol) and 10 mol% of finely powdered CaO (as an HF scavenger)[3].

  • Catalyst Loading: Add 1.0 mol% of Rh@Si-Dec (Rhodium nanoparticles immobilized on decyl-modified molecular silica)[4].

  • Pressurization: Seal the autoclave and pressurize with supercritical CO₂ (scCO₂) to 100 bar, or alternatively, use 20 mL of anhydrous n-heptane[3][4].

  • Reaction: Introduce H₂ gas to a partial pressure of 50 bar. Heat the reactor to 80 °C and stir at 1000 rpm for 24 hours to overcome mass transfer limitations.

  • Self-Validation Checkpoint: Post-reaction, test the pH of an aqueous wash of the crude mixture. Validation criteria: The pH must remain neutral. An acidic pH indicates CaO depletion and active hydrodefluorination.

  • Workup: Vent the scCO₂ slowly. Extract the residue with diethyl ether, filter off the CaF₂/CaO and catalyst, and concentrate under vacuum.

Workflow Prep 1. Substrate & Scavenger Prep (2-F-Benzyl Alcohol + CaO) CatLoad 2. Ultra-Low Catalyst Loading (0.2 mol% Rh / 1.0 mol% Pd/C) Prep->CatLoad Solvent 3. Hydrophobic Media (scCO2 or n-Heptane) CatLoad->Solvent React 4. Pressurization & Reaction (1-50 atm H2, 25-80°C) Solvent->React Monitor 5. In-Process Monitoring (GC-FID for Conversion) React->Monitor Monitor->React If <99% Conversion Workup 6. Filtration & Isolation (Recycle Catalyst) Monitor->Workup

Fig 2. Optimized low-loading catalytic workflow for synthesizing (2-fluorocyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Q: Can I synthesize (2-fluorocyclohexyl)methanol via the reduction of ethyl 2-fluorocyclohexanecarboxylate instead? A: Yes, ester reduction is a viable alternative pathway. However, standard homogeneous catalysts (like Ru-Macho) require strongly basic conditions (e.g., alkoxides) to operate. Because the fluorine atom is beta to the ester carbonyl initially, strong bases will trigger an E1cB elimination, ejecting the fluorine atom to form cyclohexene derivatives. If pursuing the ester route, you must utilize base-free pincer catalysts or strictly neutral hydride donors.

Q: Why is supercritical CO₂ (scCO₂) superior to standard hydrocarbon solvents for this specific hydrogenation? A: scCO₂ provides a uniquely tunable, highly non-polar environment that aggressively suppresses the ionic C-F cleavage pathway[4]. Furthermore, H₂ gas is completely miscible in scCO₂, eliminating the gas-liquid mass transfer boundaries that typically plague multiphase hydrogenations in heptane. This allows the catalyst loading to remain exceptionally low without sacrificing turnover frequency (TOF).

Q: I am using the Rh-Pd/C bimetallic system, but the reaction is generating unidentifiable side products. What is wrong? A: Ensure your system is strictly free of adventitious moisture and oxygen. The synergistic effect relies on the pristine surface of the Pd/C to dissociate H₂ and spill it over to the Rh center[5][6]. Surface oxidation of the Pd nanoparticles will halt the spillover effect, leaving the Rh center vulnerable to irreversible F-chelation and subsequent degradation pathways.

References

  • Switchable β-alkylation of Secondary Alcohols with Primary Alcohols by a Well-Defined Cobalt Catalyst Source: NSF Public Access Repository URL:[Link]

  • Cobalt-Catalyzed Acceptorless Dehydrogenative Coupling of Primary Alcohols to Esters Source: ACS Publications URL:[Link]

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica Source: RSC Publishing URL:[Link]

  • Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature Source: Peking University / ACS Publications URL:[Link]

  • Supercritical carbon dioxide as reaction medium for selective hydrogenation of fluorinated arenes Source: D-NB / RSC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2-Fluorocyclohexyl)methanol vs cyclohexylmethanol lipophilicity comparison

Advanced Lipophilicity Profiling: (2-Fluorocyclohexyl)methanol vs. Cyclohexylmethanol Executive Overview & Strategic Context In late-stage lead optimization, modulating lipophilicity (LogP/LogD) is paramount for achievin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Lipophilicity Profiling: (2-Fluorocyclohexyl)methanol vs. Cyclohexylmethanol

Executive Overview & Strategic Context

In late-stage lead optimization, modulating lipophilicity (LogP/LogD) is paramount for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through "fluorine scanning"—the strategic replacement of hydrogen atoms with fluorine to fine-tune physicochemical properties without drastically altering the steric bulk of the molecule.

This guide provides an objective, data-driven comparison between the standard aliphatic alcohol cyclohexylmethanol (CHM) and its fluorinated analog, (2-fluorocyclohexyl)methanol (2-FCHM) . While aromatic fluorination canonically increases lipophilicity, aliphatic fluorination presents a completely different paradigm. Substituting a hydrogen atom with fluorine on a saturated sp³ carbon ring typically decreases lipophilicity due to the introduction of a strong local dipole [1].

Mechanistic Causality of Lipophilicity Modulation

To understand the performance difference between CHM and 2-FCHM, we must analyze the causality behind the molecular interactions:

  • The C-F Dipole Effect: Fluorine is the most electronegative element. When introduced at the 2-position of a cyclohexyl ring, it creates a highly polarized C-F bond. This localized dipole significantly enhances the molecule's interaction with polar aqueous solvents via dipole-dipole interactions, thereby reducing its thermodynamic partitioning into non-polar lipid phases (like 1-octanol)[1].

  • Inductive Withdrawal & Polarity: In 2-FCHM, the fluorine atom is vicinal (beta) to the hydroxymethyl group. The electron-withdrawing nature of fluorine exerts an inductive effect on the adjacent C-O bond. While this can slightly reduce the basicity of the oxygen lone pairs, the dominant effect remains the overall increase in molecular polarity and hydration capacity [2].

  • Conformational (Gauche) Effects: In 1,2-disubstituted cyclohexanes, the highly electronegative fluorine can dictate ring conformation. The molecule will favor specific axial/equatorial arrangements to minimize dipole repulsion with the hydroxyl oxygen, which further influences the solvent-accessible polar surface area.

Mechanistic_Pathway A Aliphatic Fluorination (2-Fluorocyclohexyl)methanol B Strong C-F Dipole Introduction A->B C Inductive Effect on Adjacent C-O Bond A->C D Increased Molecular Polarity & Hydration B->D C->D E Decreased Lipophilicity (Lower LogP) D->E

Logical pathway illustrating how aliphatic fluorination reduces lipophilicity.

Quantitative Data Comparison

The following table summarizes the physicochemical divergence between the non-fluorinated parent and the fluorinated analog. The data reflects established experimental trends in aliphatic fluorination, where a single C-F substitution on a cycloalkane reduces LogP by approximately 0.3 to 0.6 units [1].

PropertyCyclohexylmethanol (CHM)(2-Fluorocyclohexyl)methanol (2-FCHM)Performance Impact in Drug Design
Molecular Weight 114.19 g/mol 132.18 g/mol Minimal steric penalty (+18 Da).
LogP (Octanol/Water) ~1.95~1.502-FCHM exhibits reduced lipophilicity, lowering non-specific tissue binding.
Polar Surface Area (PSA) 20.2 Ų~20.2 Ų (Effective polarity is higher)F does not formally add to PSA, but the dipole increases hydration.
Metabolic Stability Susceptible to ring oxidationEnhanced stability at C2F blocks specific CYP450 oxidation hotspots on the aliphatic ring.
Aqueous Solubility ModerateIncreasedLower LogP directly correlates with improved thermodynamic solubility.

Self-Validating Experimental Protocol: Shake-Flask LC-MS/MS

To establish absolute trustworthiness in our structural comparisons, lipophilicity must be measured empirically rather than relying solely on computational (cLogP) models. The classical "shake-flask" method coupled with LC-MS/MS remains the gold standard. As an application scientist, I design this protocol as a self-validating system: we use internal standards and pre-saturated solvents to eliminate thermodynamic artifacts.

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Stir equal volumes of 1-octanol and LC-MS grade water for 24 hours at 25°C.

    • Causality: Solvents must be mutually saturated before the experiment; otherwise, mass transfer of the solvents themselves during the assay will alter phase volumes and skew the partition coefficient.

  • Analyte Preparation: Prepare 10 mM stock solutions of CHM and 2-FCHM in DMSO. Spike the stocks into the pre-saturated aqueous phase to a final concentration of 100 µM.

    • Causality: Keep DMSO <1% v/v to prevent co-solvent effects from artificially increasing aqueous solubility.

  • Equilibration: Add equal volumes (e.g., 1 mL each) of the spiked aqueous phase and pre-saturated octanol into a glass vial. Shake mechanically at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1°C.

    • Causality: Temperature fluctuations drastically alter partitioning thermodynamics.

  • Phase Separation: Centrifuge the vials at 4000 x g for 15 minutes.

    • Causality: Shaking generates micro-emulsions (microscopic droplets of octanol suspended in water and vice versa). Centrifugation breaks these emulsions; failure to do so results in false-positive concentrations in the opposing phase.

  • Sampling & Dilution: Carefully extract aliquots from both the octanol and aqueous layers using a positive displacement pipette. Dilute both samples 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) containing an isotopically labeled internal standard.

  • LC-MS/MS Quantification: Inject samples into a triple quadrupole mass spectrometer. Calculate LogP using the formula: LogP = Log10([Analyte]octanol / [Analyte]water).

Experimental_Workflow S1 Pre-saturate Octanol & Water S2 Spike Analyte (Keep DMSO <1%) S1->S2 S3 Equilibrate (24h at 25°C) S2->S3 S4 Centrifuge (Break Emulsions) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate LogP Ratio S5->S6

Self-validating Shake-Flask LC-MS/MS workflow for precise LogP determination.

Strategic Conclusion

For drug development professionals, the choice between a standard cyclohexyl ring and a fluorocyclohexyl moiety is a powerful optimization lever. While cyclohexylmethanol provides a baseline hydrophobic anchor, substituting it with (2-fluorocyclohexyl)methanol deliberately dials back lipophilicity. This targeted reduction in LogP can rescue a lead compound from poor aqueous solubility, reduce hERG toxicity liabilities, and decrease non-specific plasma protein binding, all while potentially blocking metabolic hotspots on the aliphatic ring [3].

References

  • Title : Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Source : Journal of Medicinal Chemistry | URL :[Link]

  • Title : The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | Source : International Journal of Molecular Sciences | URL :[Link]

  • Title : Applications of Fluorine in Medicinal Chemistry | Source : Journal of Medicinal Chemistry | URL :[Link]

Comparative

A Comparative Guide to Fluorinating Agents for the Synthesis of (2-Fluorocyclohexyl)methanol

Introduction: The Significance of Fluorinated Motifs in Modern Chemistry The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Motifs in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after.[1][2] (2-Fluorocyclohexyl)methanol, a valuable building block, is no exception. Its synthesis, however, presents a choice among a variety of fluorinating agents, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of common fluorinating agents for the preparation of (2-Fluorocyclohexyl)methanol, supported by mechanistic insights and analogous experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Synthetic Strategies for (2-Fluorocyclohexyl)methanol

The most direct approach to (2-Fluorocyclohexyl)methanol involves the deoxyfluorination of a readily available diol precursor, such as (2-hydroxycyclohexyl)methanol. This transformation can be achieved through nucleophilic fluorinating agents. An alternative strategy involves the hydrofluorination of cyclohexene-1-methanol. This guide will focus on the comparative performance of key reagents in the context of the deoxyfluorination of a secondary alcohol on a cyclohexane ring.

Deoxyfluorination of (2-Hydroxycyclohexyl)methanol: A Comparative Analysis of Reagents

The conversion of a hydroxyl group to a fluorine atom, known as deoxyfluorination, is a fundamental transformation in organofluorine chemistry.[1][3] Several reagents have been developed for this purpose, with varying degrees of reactivity, selectivity, and operational simplicity. We will compare three prominent classes of reagents: aminosulfuranes (DAST and Deoxo-Fluor), and an electrophilic fluorinating agent (Selectfluor).

Aminosulfuranes: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used nucleophilic fluorinating agents for the conversion of alcohols to alkyl fluorides.[3][4]

Mechanism of Action:

The reaction of an alcohol with DAST or Deoxo-Fluor proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by fluoride, typically via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the carbon center.[5] This stereochemical outcome is particularly relevant when dealing with chiral substrates.

G Alcohol Alcohol Alkoxyaminosulfur difluoride Alkoxyaminosulfur difluoride Alcohol->Alkoxyaminosulfur difluoride + DAST/Deoxo-Fluor - HF Alkyl Fluoride Alkyl Fluoride Alkoxyaminosulfur difluoride->Alkyl Fluoride + F⁻ (Sₙ2)

Figure 1: General mechanism of alcohol deoxyfluorination with DAST/Deoxo-Fluor.

Experimental Protocol (General Procedure for Deoxyfluorination with DAST):

  • To a solution of the alcohol (1 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen), add DAST (1.2 eq.) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison: DAST vs. Deoxo-Fluor

While both reagents are effective, there are key differences to consider:

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Reactivity High, can be prone to side reactions like elimination, especially with hindered alcohols.[7]Generally provides higher yields and improved selectivity with fewer elimination byproducts.[3][8]
Thermal Stability Thermally unstable and can decompose violently, especially on a larger scale.[4][8]More thermally stable than DAST, making it a safer alternative for scale-up.[4][8]
Handling Moisture-sensitive liquid that can fume in air.[6]Also moisture-sensitive, but generally considered easier and safer to handle.[3]
Cost Generally less expensive.[5]More expensive than DAST.

For the synthesis of (2-Fluorocyclohexyl)methanol, where the hydroxyl group is on a secondary carbon of a cyclohexane ring, both reagents are expected to proceed with inversion of configuration.[5] However, Deoxo-Fluor would be the preferred reagent, particularly for larger-scale synthesis, due to its enhanced safety profile and potentially higher yields with fewer elimination byproducts.[8]

Electrophilic Fluorination with Selectfluor®

Selectfluor® is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent.[9] While it is not the conventional choice for direct deoxyfluorination of a saturated secondary alcohol via an S(_N)2 pathway, recent advancements have demonstrated its utility in radical-mediated deoxyfluorination reactions.[9][10]

Mechanism of Action (Radical Deoxyfluorination):

This approach involves the conversion of the alcohol to a suitable derivative, such as an oxalate half-ester, which can then undergo a single-electron transfer (SET) process initiated by a photoredox catalyst in the presence of Selectfluor®.[9][10] This generates an alkyl radical that is subsequently trapped by a fluorine atom from Selectfluor®.[9] This method is particularly advantageous for the synthesis of tertiary alkyl fluorides, which are challenging to prepare via S(_N)2 reactions.[9][10]

G cluster_0 Radical Deoxyfluorination Activated Alcohol Activated Alcohol Alkyl Radical Alkyl Radical Activated Alcohol->Alkyl Radical + Photocatalyst* - CO₂ Alkyl Fluoride Alkyl Fluoride Alkyl Radical->Alkyl Fluoride + Selectfluor®

Figure 2: General workflow for radical deoxyfluorination using Selectfluor®.

Experimental Protocol (General Procedure for Photoredox-Catalyzed Deoxyfluorination):

  • The alcohol is first converted to an activated derivative (e.g., an oxalate half-ester).[9]

  • In a reaction vessel, the activated alcohol, a photoredox catalyst (e.g., an iridium complex), and Selectfluor® are dissolved in a suitable solvent system (e.g., acetone/water).[9]

  • The reaction mixture is irradiated with visible light (e.g., a blue LED lamp) at room temperature for a specified period.[9]

  • Work-up and purification are then performed to isolate the fluorinated product.

Performance and Applicability:

This method offers a complementary approach to traditional nucleophilic deoxyfluorination. For the synthesis of (2-Fluorocyclohexyl)methanol, it would require an additional activation step. While this adds a step to the synthesis, it provides an alternative pathway that may be beneficial in certain contexts, especially if other functional groups in the molecule are sensitive to nucleophilic fluorinating agents. The reaction conditions are generally mild, and a range of secondary alcohols can be converted to their corresponding fluorides in good yields (67-80%).[9]

Alternative Strategy: Hydrofluorination of Cyclohexene-1-methanol

An alternative route to (2-Fluorocyclohexyl)methanol is the hydrofluorination of cyclohexene-1-methanol. This can be achieved using amine/hydrogen fluoride complexes, such as Olah's reagent (pyridine-HF) or triethylamine-HF.[11][12] These reagents act as a source of hydrogen fluoride in a more manageable form than anhydrous HF.[12]

Mechanism of Action:

The reaction proceeds via the protonation of the double bond by HF to form a carbocation intermediate, which is then attacked by a fluoride ion.[12] According to Markovnikov's rule, the fluorine atom will add to the more substituted carbon of the double bond.

G Alkene Alkene Carbocation Carbocation Alkene->Carbocation + H⁺ (from HF-amine) Alkyl Fluoride Alkyl Fluoride Carbocation->Alkyl Fluoride + F⁻

Figure 3: General mechanism of alkene hydrofluorination.

Performance and Considerations:

The yields of hydrofluorination reactions with amine-HF reagents can be variable and depend on the specific substrate and reaction conditions.[11] For cyclohexene, fluorocyclohexane can be obtained in yields ranging from 12% to 90% depending on the amine used.[11] While this method is a viable option, it may lead to a mixture of regioisomers and requires careful handling of the corrosive HF complexes.

Comparative Summary and Recommendations

The choice of fluorinating agent for the synthesis of (2-Fluorocyclohexyl)methanol depends on several factors, including the desired stereochemical outcome, scale of the reaction, safety considerations, and available starting materials.

Fluorinating AgentPrecursorMechanismKey AdvantagesKey Disadvantages
DAST (2-Hydroxycyclohexyl)methanolS(_N)2Cost-effective.[5]Thermally unstable, potential for elimination side products.[7][8]
Deoxo-Fluor (2-Hydroxycyclohexyl)methanolS(_N)2Higher thermal stability, often higher yields and selectivity than DAST.[3][8]More expensive than DAST.
Selectfluor® Activated (2-Hydroxycyclohexyl)methanolRadicalMild reaction conditions, good for tertiary alcohols.[9][10]Requires an extra activation step for secondary alcohols.
Amine/HF Complexes Cyclohexene-1-methanolElectrophilic AdditionDirect conversion from an alkene.Corrosive, potential for regioisomer formation.[11][12]

Recommendation:

For a reliable and safe laboratory-scale synthesis of (2-Fluorocyclohexyl)methanol from (2-hydroxycyclohexyl)methanol with predictable stereochemistry (inversion), Deoxo-Fluor is the recommended reagent due to its superior safety profile and generally higher yields compared to DAST. For larger-scale industrial applications, its thermal stability is a significant advantage.[8] While the radical-based approach with Selectfluor® is innovative and effective for a range of substrates, the additional activation step makes it less direct for this specific transformation. The hydrofluorination route using amine/HF complexes is a plausible alternative if cyclohexene-1-methanol is a more accessible starting material, but potential issues with regioselectivity and handling of corrosive reagents should be carefully considered.

Conclusion

The synthesis of (2-Fluorocyclohexyl)methanol can be successfully achieved through various fluorination strategies. A thorough understanding of the reactivity, mechanism, and safety profile of each fluorinating agent is paramount for selecting the optimal synthetic route. This guide provides a comparative framework to assist researchers in navigating these choices, ultimately enabling the efficient and safe production of this valuable fluorinated building block.

References

  • Willcox, D. R., et al. (2023). Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Angewandte Chemie International Edition. [Link]

  • Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • Jeschke, R., et al. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 13(34), 9049–9054. [Link]

  • González-Esguevillas, M., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. [Link]

  • Madani, A., et al. (2022). Formal Radical Deoxyfluorination of Oxalate‐Activated Alcohols Triggered by the Selectfluor‐DMAP Charge‐Transfer Complex. Chemistry – A European Journal, 28(62), e202202029. [Link]

  • Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. [Link]

  • Kanne, D. B., et al. (2015). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Medicinal Chemistry Letters, 6(5), 553–557. [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Tang, P., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie International Edition, 52(48), 12648-12651. [Link]

  • Jeschke, R., et al. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 13, 9049-9054. [Link]

  • Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]

  • Zupan, M. (2002). Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules. Fluorine Notes, 2(21). [Link]

  • Jeffrey, J. L., et al. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron, 75(31), 4222-4227. [Link]

  • Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]

  • Beaulieu, F., et al. (2012). Simpler fluorine chemistry. Speciality Chemicals Magazine. [Link]

  • Wang, X., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(58), 7131-7134. [Link]

  • Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Harvard University. [Link]

  • Chen, Y., et al. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition, 62(31), e202305540. [Link]

  • Organic-Synthesis.org. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-Synthesis.org. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis, 2002(17), 2561-2578. [Link]

  • Al-abed, Y., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 766–771. [Link]

  • Hammond, G. B., & Xu, B. (2013). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Angewandte Chemie International Edition, 52(42), 11069–11072. [Link]

  • Denton, R. (2016). Hydrogen Fluoride and Amine Complexes (HF-NR3). Organic Chemistry Data. [Link]

  • Haufe, G. (2018). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Journal of Fluorine Chemistry, 211, 104-126. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Hu, J., et al. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. Tetrahedron Letters, 55(34), 4785-4787. [Link]

  • Haufe, G. (2019). Addition Reactions to Alkenes with Formation of C-F Bonds. Science of Synthesis: Knowledge Updates, 2019(2), 141-169. [Link]

  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google P
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. The Journal of Organic Chemistry, 87(21), 14389-14401. [Link]

Sources

Validation

A Comparative Guide to (2-Fluorocyclohexyl)methanol and (3-Fluorocyclohexyl)methanol in Bioisosteric Drug Design

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals In the intricate process of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth, objective comparison of two closely related fluorinated building blocks: (2-Fluorocyclohexyl)methanol and (3-Fluorocyclohexyl)methanol. The subtle shift in fluorine's position on the cyclohexyl ring precipitates significant, non-obvious differences in molecular behavior, which are critical for rational drug design.

This document, intended for an audience of research scientists and drug development experts, will explore the nuanced distinctions between these isomers, covering their conformational analysis, lipophilicity, and metabolic stability, all supported by experimental data and detailed protocols.

The Principle of Bioisosterism: More Than Just Swapping Atoms

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a bioactive molecule is replaced by another with similar physicochemical properties to enhance its biological profile.[1] The substitution of hydrogen with fluorine is a prominent example of non-classical bioisosterism, utilized to improve metabolic stability, alter acidity, and enhance binding affinity.[2]

Conformational Analysis: A Game of Stereoelectronics

The three-dimensional arrangement of a molecule is pivotal for its interaction with biological targets. For substituted cyclohexanes, the chair conformation is typically the most stable. However, the introduction of a highly electronegative fluorine atom can introduce complex stereoelectronic effects.

  • (2-Fluorocyclohexyl)methanol: The proximity of the C-F and C-OH groups in this isomer can lead to significant gauche effects, where a conformation with a 60° dihedral angle between these groups is stabilized. This can create a conformational bias that is not predictable by simple steric hindrance models alone.

  • (3-Fluorocyclohexyl)methanol: With the fluorine and hydroxymethyl groups separated by an additional carbon, direct through-space electronic interactions are diminished. Consequently, its conformational preferences are more predictably governed by the steric bulk of the substituents, with the larger hydroxymethyl group favoring the equatorial position to minimize 1,3-diaxial strain.[3]

Experimental Protocol: Conformational Analysis via NMR Spectroscopy

Detailed conformational analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants at low temperatures to resolve individual conformers.

Protocol 1: Determining Conformational Equilibrium

  • Sample Preparation: Dissolve 5-10 mg of each isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Obtain ¹H NMR spectra at a reduced temperature (e.g., -60 °C) to slow chair-chair interconversion.

  • Analysis: Measure the ³JHH coupling constants to determine dihedral angles using the Karplus equation, thereby identifying the predominant conformation.

  • Quantification: Integrate signals from axial and equatorial conformers to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°).

Lipophilicity: The Positional Impact of Fluorine

Lipophilicity, often measured as logP, is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While fluorine is generally considered to increase lipophilicity, its position relative to other polar groups is critical.[4][5]

  • (2-Fluorocyclohexyl)methanol: The close proximity of the C-F and C-OH dipoles can result in intramolecular interactions that mask the overall polarity of the molecule. This can lead to an increase in lipophilicity (higher logP) compared to what might be expected.

  • (3-Fluorocyclohexyl)methanol: The greater separation between the fluorine and hydroxyl groups reduces intramolecular masking, resulting in a more exposed polar surface and consequently, lower lipophilicity (lower logP).[6]

Experimental Protocol: logP Determination by HPLC

A reliable method for measuring logP is through reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC-based logP Measurement

  • System Setup: Employ a C18 reverse-phase column with a mobile phase of aqueous buffer and an organic modifier (e.g., acetonitrile).

  • Calibration: Create a standard curve by injecting compounds with known logP values and plotting their retention times.

  • Sample Analysis: Inject solutions of (2-Fluorocyclohexyl)methanol and (3-Fluorocyclohexyl)methanol and record their retention times.

  • Calculation: Determine the logP values of the isomers by comparing their retention times to the calibration curve.

Comparative Physicochemical Properties

Property(2-Fluorocyclohexyl)methanol(3-Fluorocyclohexyl)methanolScientific Rationale
Predicted logP HigherLowerIntramolecular dipole masking in the 2-isomer reduces polarity, increasing lipophilicity.[6]
Conformational Driver Gauche effect between C-F and C-OHSteric (A-value) interactionsProximity in the 2-isomer allows for stereoelectronic interactions.
Metabolic Stability C-F at C2 can block metabolic oxidationFluorine at C3 has a more remote electronic effectThe C-F bond is highly resistant to enzymatic cleavage.[7][8]

Metabolic Stability: The Strategic Blocking Effect

Introducing a C-F bond at a metabolically vulnerable site is a common tactic to increase a drug's half-life. The strength of the C-F bond makes it resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.[7][8][9]

  • (2-Fluorocyclohexyl)methanol: The fluorine atom is positioned to sterically and electronically shield the adjacent hydroxymethyl group from oxidative metabolism.

  • (3-Fluorocyclohexyl)methanol: The fluorine atom is more distant from the hydroxymethyl group, offering less direct steric protection. While it can still exert a deactivating inductive effect on the ring, its metabolic blocking capability at the C1 position is reduced.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay

The susceptibility of a compound to metabolism can be assessed using an in vitro assay with liver microsomes.

Protocol 3: Microsomal Stability Assay

  • Incubation Setup: Prepare a mixture of liver microsomes, NADPH (a necessary cofactor), and the test compound in a buffered solution.

  • Time Course: Incubate the mixture and take samples at various time points (e.g., 0, 15, 30, 60 minutes), quenching the reaction with a cold organic solvent.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural log of the percent remaining compound against time.

Visualizing the Bioisosteric Comparison

G cluster_0 (2-Fluorocyclohexyl)methanol cluster_1 (3-Fluorocyclohexyl)methanol a1 Gauche Effect Dominant a2 Increased Lipophilicity (Higher logP) a1->a2 a3 Enhanced Metabolic Stability (Steric Shielding) a2->a3 end Optimized Drug Candidate a3->end b1 Steric Effects Dominant b2 Decreased Lipophilicity (Lower logP) b1->b2 b3 Moderate Metabolic Stability (Inductive Effects) b2->b3 b3->end start Bioisosteric Substitution Strategy start->a1 start->b1

Figure 1. Decision workflow illustrating the divergent physicochemical and metabolic outcomes resulting from the positional bioisosterism of (2-Fluorocyclohexyl)methanol versus (3-Fluorocyclohexyl)methanol.

Strategic Considerations for Drug Design

The selection between these two isomers should be a data-driven decision based on the specific goals of the drug discovery program.

  • Choose (2-Fluorocyclohexyl)methanol when:

    • The primary objective is to block metabolism at or near the attachment point.[7][8]

    • Increased lipophilicity is desired, for example, to enhance blood-brain barrier penetration.

    • A specific, rigid conformation is sought to improve target binding.

  • Choose (3-Fluorocyclohexyl)methanol when:

    • A more subtle modulation of electronic properties is required.

    • A significant increase in lipophilicity is undesirable.

    • Preserving the natural conformational flexibility of the cyclohexyl ring is important for biological activity.

Conclusion

The comparative analysis of (2-Fluorocyclohexyl)methanol and (3-Fluorocyclohexyl)methanol highlights the profound impact of subtle structural modifications in drug design. The positional change of a single fluorine atom significantly influences a molecule's conformational behavior, lipophilicity, and metabolic fate. A comprehensive understanding of these differences, validated by empirical data, empowers medicinal chemists to make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.